7,2'-Dihydroxy-5,8-dimethoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,2'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of novel flavonoid derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
A related compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been shown to attenuate tnf-α-induced expression of vascular cell adhesion molecule-1 (vcam-1) through egfr/pkcα/pi3k/akt/sp1-dependent induction of heme oxygenase-1 (ho-1) in human cardiac fibroblasts . This suggests that 7,2’-Dihydroxy-5,8-dimethoxyflavanone may have similar interactions with its targets.
Biochemical Pathways
Based on the mode of action of the related compound mentioned above, it can be inferred that it may influence the egfr/pkcα/pi3k/akt/sp1 signaling pathway and induce the expression of ho-1 .
Result of Action
Based on the related compound, it can be inferred that it may have anti-inflammatory effects by attenuating the expression of vcam-1 .
Biochemical Analysis
Biochemical Properties
7,2/‘-Dihydroxy-5,8-diMethoxyflavanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which is crucial in regulating intracellular levels of cyclic AMP . Additionally, it interacts with heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide . These interactions highlight the compound’s potential in modulating cellular signaling pathways and oxidative stress responses.
Cellular Effects
The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone on various cell types and cellular processes are profound. In human cardiac fibroblasts, it has been shown to attenuate the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α) through the epidermal growth factor receptor (EGFR)/protein kinase C (PKC)/phosphoinositide 3-kinase (PI3K)/Akt/specificity protein 1 (Sp1)-dependent induction of HO-1 . This indicates its potential in reducing inflammation and oxidative stress in cardiac cells. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for therapeutic research.
Molecular Mechanism
At the molecular level, 7,2/'-Dihydroxy-5,8-diMethoxyflavanone exerts its effects through various mechanisms. It upregulates the expression of HO-1 via the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for the cellular response to oxidative stress. Additionally, the compound’s ability to inhibit phosphodiesterase activity suggests a role in modulating cyclic AMP levels, which are vital for numerous cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s antioxidant and anti-inflammatory properties are dose-dependent, with higher doses potentially leading to toxicity.
Metabolic Pathways
7,2/'-Dihydroxy-5,8-diMethoxyflavanone is involved in various metabolic pathways. It interacts with enzymes such as HO-1 and phosphodiesterase, influencing metabolic flux and metabolite levels The compound’s role in modulating oxidative stress responses and cyclic AMP levels underscores its importance in cellular metabolism
Transport and Distribution
The transport and distribution of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone within cells and tissues are crucial for its biological activity. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.
Subcellular Localization
7,2/'-Dihydroxy-5,8-diMethoxyflavanone exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is vital for its interaction with specific biomolecules and its role in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,2'-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of flavanone precursors. One common method is the condensation of appropriate hydroxy and methoxy-substituted benzaldehydes with acetophenones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale organic synthesis techniques. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7,2'-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxy or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
7,2'-Dihydroxy-5,8-dimethoxyflavanone can be compared with other similar flavonoid compounds:
7-Hydroxy-5,8-dimethoxyflavanone: This compound shares similar structural features but differs in its biological activity and potency.
5,8-Dihydroxy-4’,7-dimethoxyflavone: Another closely related compound with distinct biological activities, particularly in the context of anti-inflammatory and antioxidant properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKCNDMHBDJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.